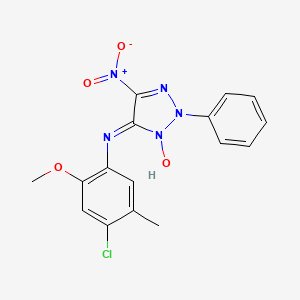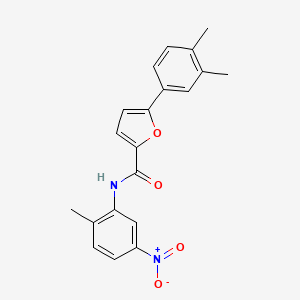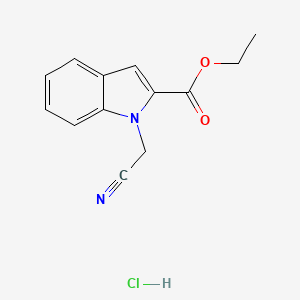![molecular formula C17H24ClN3 B4196945 N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4196945.png)
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride
Overview
Description
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride, also known as DPMA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPMA is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, leading to a decrease in PKC activity. This compound has been shown to selectively inhibit the activity of PKCα, PKCβ, and PKCγ isoforms, while having little effect on other PKC isoforms.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific isoform of PKC that it inhibits. For example, this compound has been shown to inhibit the proliferation of cancer cells by selectively targeting PKCα, which plays a key role in cell cycle regulation. This compound has also been shown to have neuroprotective effects by inhibiting PKCγ, which is involved in the regulation of neuronal survival and apoptosis.
Advantages and Limitations for Lab Experiments
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride has several advantages for use in lab experiments, including its high selectivity for specific isoforms of PKC, its ability to be used in both in vitro and in vivo experiments, and its relatively low toxicity compared to other PKC inhibitors. However, this compound also has some limitations, including its relatively low potency compared to other PKC inhibitors and its potential for off-target effects on other ATP-binding proteins.
Future Directions
There are several future directions for further research on N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride and its potential use in scientific research. One area of research could be to develop more potent and selective PKC inhibitors based on the structure of this compound. Another area of research could be to study the effects of this compound on other cellular processes beyond PKC signaling, such as the regulation of ion channels or the modulation of gene expression. Additionally, more research is needed to fully understand the potential therapeutic applications of this compound in diseases such as cancer and neurodegenerative disorders.
Scientific Research Applications
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride has been extensively studied for its potential use in scientific research as a selective inhibitor of PKC. PKC is a family of enzymes that play a crucial role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to selectively inhibit the activity of PKCα, PKCβ, and PKCγ isoforms, making it a valuable tool for studying the specific roles of these isoforms in various cellular processes.
properties
IUPAC Name |
N,N-diethyl-4-[(pyridin-2-ylmethylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-10-8-15(9-11-17)13-18-14-16-7-5-6-12-19-16;/h5-12,18H,3-4,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIMWMHQDJPWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4196870.png)

![2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone](/img/structure/B4196889.png)
![2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4196896.png)

![N~2~-[4-(dimethylamino)phenyl]-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4196907.png)
amino]benzoyl}amino)benzamide](/img/structure/B4196909.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-2-biphenylylacetamide)](/img/structure/B4196915.png)
![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)benzamide](/img/structure/B4196922.png)
![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B4196931.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4196944.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzamide](/img/structure/B4196957.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4196960.png)